BUTYRYLCHOLINE PERCHLORATE

Overview

Description

This compound is known for its complex structure and versatile properties, making it a subject of interest in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYRYLCHOLINE PERCHLORATE typically involves the reaction of trimethylamine with 2-(1-oxobutoxy)ethyl chloride in the presence of perchloric acid. The reaction conditions often require a controlled environment to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

BUTYRYLCHOLINE PERCHLORATE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted ammonium salts .

Scientific Research Applications

Scientific Research Applications

-

Enzyme Activity Studies

- Butyrylcholine perchlorate is extensively used to study the activity of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are critical in the breakdown of acetylcholine, influencing various physiological functions such as muscle movement and cognitive processes. Researchers utilize this compound to measure enzyme kinetics and assess the impact of inhibitors on cholinesterase activity.

-

Neuropharmacological Research

- The compound has been investigated for its potential effects on memory and cognition due to its interaction with acetylcholine receptors. Studies suggest that modulation of BChE activity can enhance cognitive functions, making it relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease .

-

Toxicology Studies

- This compound has applications in toxicology, particularly in understanding the effects of organophosphate poisoning. Inhibition of BChE leads to increased acetylcholine levels, which can result in neurotoxicity. Research utilizing this compound helps elucidate the mechanisms behind such toxicological effects .

Data Table: Enzyme Activity Comparison

Case Studies

-

Alzheimer's Disease Research

- A study examined the hydrolysis of this compound by BChE isolated from patients with Alzheimer's disease versus healthy individuals. The findings indicated significant differences in enzyme activity, suggesting that impaired cholinesterase function may contribute to cognitive decline associated with the disease .

- COVID-19 Severity Assessment

- Toxicological Impact of Organophosphates

Mechanism of Action

The mechanism of action of BUTYRYLCHOLINE PERCHLORATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Butyrylcholine perchlorate: Similar in structure and used in biomedical research.

Tetraethyl ammonium perchlorate: Another quaternary ammonium salt with different applications.

2-hydroxy-N,N,N-trimethylethanaminium perchlorate: Used in battery additives and other industrial applications.

Uniqueness

This compound stands out due to its unique combination of properties, including its stability, reactivity, and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for scientific research .

Biological Activity

Butyrylcholine perchlorate (BCP) is a synthetic compound that has garnered attention due to its biological activity, particularly as an inhibitor of cholinesterase enzymes. This article explores the compound's mechanisms of action, biochemical pathways, pharmacokinetics, and its implications in various scientific fields.

This compound primarily targets cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the hydrolysis of choline-based esters, which are vital for neurotransmission. BCP acts as a reversible inhibitor, binding to the active site of these enzymes and preventing the breakdown of acetylcholine, leading to prolonged cholinergic signaling .

Interaction with Cholinesterases

- AChE Inhibition : BCP inhibits AChE by binding to its active site, which results in increased levels of acetylcholine in synaptic clefts. This effect can enhance neurotransmission but may also lead to toxicity if not regulated.

- BuChE Inhibition : Similar to AChE, BuChE is inhibited by BCP, impacting various physiological processes including muscle contraction and cognitive functions .

Biochemical Pathways

BCP's interaction with cholinesterases affects several biochemical pathways:

- Cholinergic Signaling : By inhibiting cholinesterases, BCP disrupts normal cholinergic signaling pathways. This can lead to effects such as increased muscle activity and altered cognitive functions.

- Metabolic Pathways : The compound is involved in metabolic processes related to acetylcholine metabolism, influencing cellular signaling and energy utilization .

Pharmacokinetics

The pharmacokinetic profile of BCP indicates that it is metabolized through enzymatic degradation. The compound's stability under laboratory conditions suggests that it can maintain its inhibitory effects for a considerable duration before degradation occurs.

Dosage Effects

Research indicates that the biological effects of BCP vary with dosage:

- Low Doses : At low concentrations, BCP effectively inhibits cholinesterases without significant toxicity.

- High Doses : Increased dosages may lead to adverse effects due to excessive accumulation of acetylcholine .

Cellular Effects

BCP has been shown to influence various cell types and processes:

- Cell Signaling : The compound modulates cellular signaling pathways, affecting gene expression and metabolic activity.

- Cell Viability : Studies indicate that BCP can impact cell viability depending on concentration and exposure time. For instance, prolonged exposure at high doses may lead to cytotoxic effects .

Case Studies

Several studies have investigated the biological effects of BCP:

- In Vitro Studies : Research using fluorescence probes has demonstrated the ability of BCP to selectively inhibit AChE and BuChE in vitro, providing insights into its potential applications in detecting cholinesterase activity in biological samples .

- In Vivo Applications : Studies involving animal models have shown that BCP administration leads to increased acetylcholine levels, which correlates with enhanced muscle contraction and potential behavioral changes .

Tables Summarizing Biological Activity

| Parameter | Effect of this compound |

|---|---|

| Cholinesterase Inhibition | Inhibits AChE and BuChE |

| Dosage Range | Effective at low doses; toxicity at high doses |

| Cellular Effects | Modulates signaling; potential cytotoxicity |

| Stability | Relatively stable under standard lab conditions |

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing and characterizing butyrylcholine perchlorate in a reproducible manner?

- Answer : Synthesis of this compound requires strict control of reaction conditions (e.g., stoichiometry, solvent purity, temperature) to avoid side reactions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify composition. For reproducibility, experimental protocols must detail solvent preparation, purification steps, and calibration of instruments. Novel compounds require full spectral data and purity metrics, while known compounds should reference prior synthesis methods .

Q. How should researchers design experiments to evaluate the stability of this compound under varying physiological conditions?

- Answer : Stability studies should employ factorial design to test variables like pH, temperature, and ionic strength. For example, incubate the compound in buffers mimicking physiological pH (e.g., 1.5–7.4) at 37°C and monitor degradation via UV-Vis spectroscopy or mass spectrometry. Include controls (e.g., inert atmospheres) to isolate oxidative/hydrolytic pathways. Data should be analyzed using kinetic models (e.g., first-order decay) to derive half-lives .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

- Answer : Prioritize techniques with high specificity and sensitivity, such as LC-MS/MS, to distinguish this compound from matrix interferences (e.g., biological fluids). Validate methods using parameters per ICH guidelines (linearity, LOD/LOQ, precision). Cross-validate results with orthogonal methods (e.g., enzymatic assays) to confirm accuracy. Document all protocols in supplementary materials for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound in ester hydrolysis studies?

- Answer : Discrepancies may arise from differences in substrate specificity, solvent effects, or assay conditions. Conduct a systematic review of prior studies to identify variables (e.g., buffer composition, enzyme cofactors). Replicate experiments under standardized conditions, using a pre-test/post-test design with a nonequivalent control group to isolate confounding factors. Employ multivariate analysis to assess interactions between variables .

Q. What theoretical frameworks are most applicable for modeling the interaction between this compound and acetylcholinesterase?

- Answer : Molecular dynamics (MD) simulations based on density functional theory (DFT) can predict binding affinities and transition states. Pair computational models with empirical data (e.g., X-ray crystallography of enzyme-ligand complexes) to validate active-site interactions. Use free-energy perturbation (FEP) calculations to quantify thermodynamic contributions of specific residues. Align findings with established enzymology frameworks (e.g., Michaelis-Menten kinetics) .

Q. How should researchers address ethical and methodological challenges when integrating this compound data from disparate sources (e.g., in vitro assays, animal studies)?

- Answer : Develop a conceptual framework that harmonizes data types (e.g., dose-response curves, pharmacokinetic profiles). Use meta-analysis to reconcile interspecies variability, adjusting for covariates like metabolic rate. Ensure compliance with ethical guidelines (e.g., ARRIVE for animal studies) and obtain informed consent for human-derived data. Employ data-linking protocols with cryptographic hashing to maintain privacy .

Q. What strategies are effective for optimizing the synthesis of this compound derivatives with enhanced bioactivity?

- Answer : Adopt a design-of-experiments (DoE) approach, such as response surface methodology (RSM), to optimize reaction parameters (e.g., catalyst loading, reaction time). Screen derivatives using high-throughput assays (e.g., fluorescence-based enzymatic inhibition). Use structure-activity relationship (SAR) models to prioritize functional group modifications. Validate hits with in vivo models to confirm therapeutic potential .

Q. Methodological Best Practices

- Literature Reviews : Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over non-reviewed platforms. Cross-reference spectral data with authoritative databases (e.g., PubChem) .

- Data Reporting : Include raw datasets in supplementary materials, annotated with metadata (e.g., instrument settings, batch numbers) .

- Collaborative Workflows : Define roles for synthetic chemists, analytical specialists, and computational modelers early in project planning to align objectives and timelines .

Properties

IUPAC Name |

2-butanoyloxyethyl(trimethyl)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClHO4/c1-5-6-9(11)12-8-7-10(2,3)4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEDGUHNSUONPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

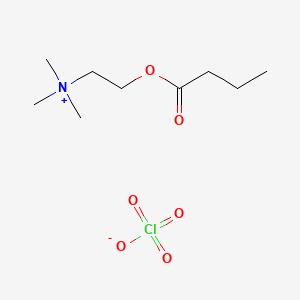

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3922-86-9 (Parent) | |

| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80174172 | |

| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20292-68-6 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(1-oxobutoxy)ethyl]ammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyrylcholine perchlorate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/566ZY7YY3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.